Iron(2+) bis(dibutylcarbamodithioate)

Description

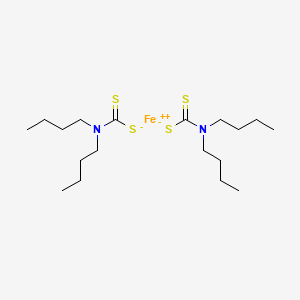

Iron(2+) bis(dibutylcarbamodithioate) is a coordination complex where a ferrous (Fe²⁺) ion is chelated by two dibutylcarbamodithioate ligands. The dibutylcarbamodithioate ligand (C₉H₁₈NS₂⁻) features a carbamate backbone with two sulfur atoms capable of forming stable bonds with transition metals. This compound is notable for its redox activity, deriving from the Fe²⁺ center, and its lipophilic character due to the butyl substituents. Such complexes are often utilized in industrial applications, including rubber vulcanization, agrochemical formulations, and as antioxidants due to their ability to participate in electron transfer reactions .

Properties

CAS No. |

23408-95-9 |

|---|---|

Molecular Formula |

C18H36FeN2S4 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

N,N-dibutylcarbamodithioate;iron(2+) |

InChI |

InChI=1S/2C9H19NS2.Fe/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

QVMOWRWQZWIPNY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of iron(2+) bis(dibutylcarbamodithioate) typically involves the reaction of iron(II) salts with the potassium salt of dibutylcarbamodithioate ligands under inert atmosphere conditions to avoid oxidation of iron(II) to iron(III). The general reaction scheme is:

$$

\text{Fe}^{2+} + 2 \text{K(S}2\text{CNR}2) \rightarrow \text{Fe(S}2\text{CNR}2)_2 + 2 \text{K}^+

$$

where $$ \text{R} = \text{butyl} $$.

Preparation of Potassium Dibutylcarbamodithioate Ligand

The ligand potassium dibutylcarbamodithioate is prepared by reacting dibutylamine with carbon disulfide in the presence of sodium hydroxide at low temperatures (below 15 °C) to minimize side reactions and maintain product purity. The reaction proceeds as follows:

- Dibutylamine and sodium hydroxide are dissolved in water.

- Carbon disulfide is added slowly under stirring while keeping the temperature below 15 °C.

- The resulting potassium dibutylcarbamodithioate precipitates or remains in solution depending on conditions.

This preparation step is critical for obtaining a pure ligand suitable for complexation with iron(II) ions.

Complexation with Iron(II) Salts

Iron(II) acetate or iron(II) tetrafluoroborate hexahydrate are commonly used iron(II) sources. The complexation is carried out by adding an ethanol solution of iron(II) salt to an ethanol solution of potassium dibutylcarbamodithioate ligand under stirring at room temperature for approximately 2 hours until precipitation of the iron(2+) bis(dibutylcarbamodithioate) complex occurs.

- The precipitate is then filtered.

- Washed with cold ethanol to remove impurities.

- Dried under vacuum to yield the pure complex.

This method ensures the formation of the bis complex with a 1:2 metal-to-ligand stoichiometry, confirmed by spectrophotometric titrations showing maximum absorbance at two equivalents of ligand per iron(II) ion.

Analytical and Research Outcomes

Spectrophotometric Titration and Stoichiometry Confirmation

- UV-Vis spectroscopy shows metal-to-ligand charge transfer bands increasing with ligand addition.

- Maximum absorbance occurs at a 1:2 iron-to-ligand ratio, confirming the formation of iron(2+) bis(dibutylcarbamodithioate) as the dominant species.

- No evidence supports the formation of tris complexes under typical conditions.

Structural and Morphological Characterization

- X-ray diffraction and spectroscopic studies confirm the coordination environment around iron(II) and the integrity of the dithiocarbamate ligands.

- The complex serves as a single-source precursor for iron sulfide nanoparticles upon thermolysis, demonstrating its utility in material synthesis.

Summary Table of Preparation Parameters

| Step | Conditions & Details | Outcome/Notes |

|---|---|---|

| Ligand Preparation | Dibutylamine + NaOH + CS₂, < 15 °C, aqueous | Potassium dibutylcarbamodithioate, high purity |

| Complexation | Fe(II) salt (acetate or tetrafluoroborate) + ligand in ethanol, RT, 2 h | Precipitation of Fe(S₂CNR₂)₂ complex |

| Atmosphere | Inert gas (N₂ or Ar) | Prevents oxidation to Fe(III) |

| Purification | Vacuum drying, washing with cold ethanol | Pure, air-sensitive complex |

| Industrial process (ligand) | Methylene chloride treatment, vacuum stripping (45–100 °C, 5–50 kPa) | High purity ligand with low color, suitable for additives |

Chemical Reactions Analysis

Types of Reactions

Iron(2+) bis(dibutylcarbamodithioate) undergoes various chemical reactions, including:

Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.

Reduction: The compound can be reduced back to iron(II) from iron(III).

Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Iron(2+) bis(dibutylcarbamodithioate) can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of new coordination compounds.

Scientific Research Applications

Iron(2+) bis(dibutylcarbamodithioate) has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.

Biology: The compound has been studied for its potential use in biological systems, particularly in the context of enzyme inhibition and metal ion transport.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.

Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism by which Iron(2+) bis(dibutylcarbamodithioate) exerts its effects involves the coordination of the dithiocarbamate ligands to the iron center. This coordination stabilizes the iron in its +2 oxidation state and allows it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Research Implications

Comparative studies highlight the importance of ligand structure and metal choice in tuning functionality. For example, replacing butyl with ethyl groups reduces lipophilicity but improves aqueous stability. Additionally, the Fe³⁺ reduction assays (e.g., EC₅₀ in ) provide a robust framework for evaluating synthetic metal dithiocarbamates, though direct comparisons with Iron(2+) bis(dibutylcarbamodithioate) remain underexplored in published literature.

Q & A

How can the synthesis of Iron(2+) bis(dibutylcarbamodithioate) be optimized to improve yield and purity for reproducibility in academic studies?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters (e.g., stoichiometry, solvent polarity, temperature) and real-time monitoring via techniques like UV-Vis spectroscopy to track dithiocarbamate ligand coordination. Purification via recrystallization using mixed solvents (e.g., ethanol/dichloromethane) enhances purity, while elemental analysis and mass spectrometry validate stoichiometry . For reproducibility, document deviations in reaction conditions (e.g., humidity effects on ligand stability) and use standardized inert-atmosphere protocols to prevent Fe(II) oxidation .

What spectroscopic and crystallographic methods are most effective for characterizing the structural and electronic properties of Iron(2+) bis(dibutylcarbamodithioate)?

Methodological Answer:

A multi-technique approach is critical:

- IR spectroscopy identifies ν(C=S) and ν(C-N) vibrations (~950–1250 cm⁻¹) to confirm ligand binding .

- Single-crystal X-ray diffraction resolves the octahedral vs. tetrahedral geometry debate by analyzing Fe–S bond lengths and angles .

- Mössbauer spectroscopy distinguishes Fe(II) from Fe(III) oxidation states and quantifies spin states (high-spin vs. low-spin) .

- Magnetic susceptibility measurements correlate spin state with ligand field strength. Cross-validate results to address discrepancies in literature-reported geometries .

How do solvent polarity and pH influence the stability and reactivity of Iron(2+) bis(dibutylcarbamodithioate) in catalytic or redox applications?

Methodological Answer:

Design controlled experiments to isolate variables:

- Solvent polarity : Test dielectric constants (e.g., DMSO vs. hexane) via cyclic voltammetry to assess redox potential shifts. Polar solvents stabilize charged intermediates but may promote ligand dissociation .

- pH dependence : Use buffered aqueous/organic systems to study protonation effects on the dithiocarbamate ligand. Acidic conditions may protonate sulfur donors, weakening Fe–S bonds and altering reactivity .

- Long-term stability : Monitor decomposition via HPLC under varying conditions; correlate with spectroscopic data to identify degradation pathways .

What mechanistic insights exist for the role of Iron(2+) bis(dibutylcarbamodithioate) in sulfur-transfer or redox reactions, and how can conflicting literature reports be resolved?

Methodological Answer:

Mechanistic studies require:

- Kinetic isotope effects (KIE) to identify rate-determining steps (e.g., Fe–S bond cleavage vs. ligand substitution).

- DFT calculations to model transition states and compare with experimental activation parameters .

- Controlled radical scavenging (e.g., TEMPO) to test for radical intermediates in redox cycles.

Conflicting reports on sulfur-transfer efficiency (e.g., thiolation vs. disulfide formation) may arise from unaccounted trace oxidants. Use rigorous degassing and EPR to detect paramagnetic species .

How can computational chemistry (e.g., DFT, MD) complement experimental data to predict ligand-field effects and reaction pathways for Iron(2+) bis(dibutylcarbamodithioate)?

Methodological Answer:

- DFT : Optimize geometry using B3LYP/def2-TZVP to calculate Fe–S bond orders and compare with crystallographic data. Simulate UV-Vis spectra via TD-DFT to assign electronic transitions .

- Molecular Dynamics (MD) : Model solvent interactions to explain solubility trends or aggregation states observed experimentally.

- Reaction Pathway Mapping : Identify low-energy pathways for ligand substitution or redox processes, validating with kinetic data .

What are the limitations of current biological activity studies involving Iron(2+) bis(dibutylcarbamodithioate), and how can experimental design be improved?

Methodological Answer:

Existing limitations include:

- Poor aqueous solubility , skewing bioassay results. Use surfactants (e.g., Tween-80) or co-solvents with cytotoxicity controls .

- Oxidative instability in cell culture media. Monitor Fe(II)/Fe(III) ratios via ICP-MS post-assay.

- Lack of metabolite profiling : Combine HPLC-MS with biological assays to distinguish parent compound effects vs. degradation products .

How should researchers address contradictions in reported magnetic and spectroscopic data for Iron(2+) bis(dibutylcarbamodithioate)?

Methodological Answer:

- Standardize measurement conditions : Temperature, counterion effects (e.g., Cl⁻ vs. PF₆⁻), and crystallographic phase (powder vs. single-crystal) significantly impact data .

- Replicate studies using identical synthetic batches to exclude batch-dependent impurities.

- Cross-validate with multiple techniques : For example, pair SQUID magnetometry with Mössbauer to resolve spin-state ambiguities .

What advanced techniques (e.g., XAS, EPR) could elucidate unresolved questions about the electronic structure of Iron(2+) bis(dibutylcarbamodithioate)?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) : Probe Fe K-edge to determine oxidation state and coordination symmetry. EXAFS can refine bond distances beyond crystallographic limits .

- EPR : Detect paramagnetic intermediates in redox reactions, even at low concentrations. Use cryogenic temperatures to enhance signal resolution .

- In situ Raman spectroscopy : Monitor ligand dynamics during redox cycling to identify transient species .

How does the ligand substituent (dibutyl vs. other alkyl/aryl groups) impact the redox behavior and catalytic activity of Iron-dithiocarbamate complexes?

Methodological Answer:

- Steric effects : Compare turnover frequencies (TOF) in catalysis using bulkier ligands (e.g., diisopropyl) to assess site accessibility.

- Electronic effects : Hammett plots correlate substituent σ-values with redox potentials (from CV) to quantify electron-donating/withdrawing effects .

- Solubility trade-offs : Larger alkyl groups enhance organic solubility but may hinder interfacial reactions in biphasic systems .

What strategies can mitigate environmental or safety concerns during large-scale laboratory synthesis of Iron(2+) bis(dibutylcarbamodithioate)?

Methodological Answer:

- Waste minimization : Replace toxic solvents (e.g., chloroform) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In situ ligand generation : Avoid isolating volatile CS₂ by generating dithiocarbamate ligands directly from amines and CS₂ under controlled flow conditions .

- Thermal hazard assessment : Use DSC/TGA to identify exothermic decomposition risks and design safer heating protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.